N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide
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Overview
Description
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide is an organic compound with the molecular formula C15H21NO It is characterized by the presence of a cyclobutanecarboxamide group attached to a 1-(4-ethylphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylacetophenone and cyclobutanecarboxylic acid.
Formation of Intermediate: The 4-ethylacetophenone undergoes a Friedel-Crafts acylation reaction with cyclobutanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 1-(4-ethylphenyl)ethyl cyclobutanecarboxylate.
Amidation: The intermediate is then subjected to an amidation reaction with ammonia or an amine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methylphenyl)ethyl]cyclobutanecarboxamide
- N-[1-(4-isopropylphenyl)ethyl]cyclobutanecarboxamide
- N-[1-(4-tert-butylphenyl)ethyl]cyclobutanecarboxamide
Uniqueness
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-12-7-9-13(10-8-12)11(2)16-15(17)14-5-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTHQWFXUGFBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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